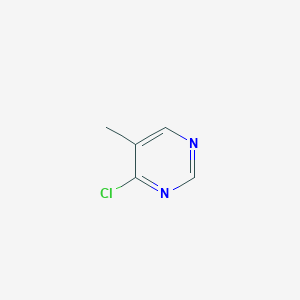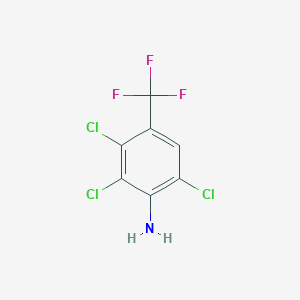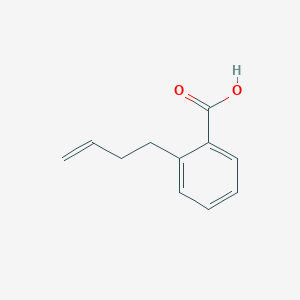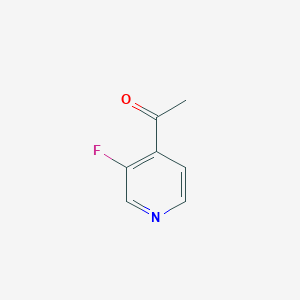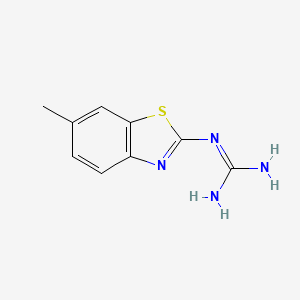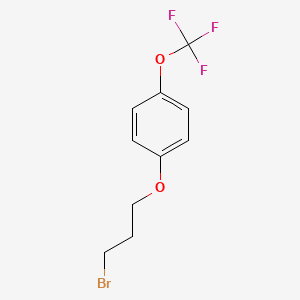
1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene
Vue d'ensemble
Description
1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene, also known as 3-bromopropoxy-4-trifluoromethoxybenzene, is an organic compound with a molecular formula of C9H9BrF3O. It is a colorless, volatile liquid with a sweet odor and a boiling point of 159°C. It is insoluble in water, but miscible with most common organic solvents. This compound has been used in a variety of applications, including as a reagent in organic synthesis, as a pesticide, and as a solvent in pharmaceutical products.
Applications De Recherche Scientifique
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamides (BTAs) have been highlighted for their importance across a range of scientific disciplines, from nanotechnology to polymer processing and biomedical applications. Their simple structure and supramolecular self-assembly behavior, forming nanometer-sized rod-like structures stabilized by threefold H-bonding, offer versatile applications in creating organized structures at the nanoscale (Cantekin, de Greef, & Palmans, 2012).
Medicinal Chemistry
Triazine derivatives, where benzene rings are partially substituted by nitrogen atoms, have shown a wide spectrum of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory effects. This indicates the potential of benzene derivatives in drug development (Verma, Sinha, & Bansal, 2019).
Environmental Science and Toxicology
The review on novel brominated flame retardants (NBFRs) discusses their occurrence in various environments and potential risks, highlighting the importance of research on their environmental fate and toxicity. Given the structural similarity, "1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene" could share some environmental and toxicological characteristics with these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Material Science
BODIPY-based materials, related to benzene derivatives, have been explored for their applications in organic light-emitting diodes (OLEDs) due to their structural versatility and emission properties, suggesting potential uses of similar compounds in electronic and photonic devices (Squeo & Pasini, 2020).
Propriétés
IUPAC Name |
1-(3-bromopropoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c11-6-1-7-15-8-2-4-9(5-3-8)16-10(12,13)14/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASDCGNENJFFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546358 | |
| Record name | 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene | |
CAS RN |
102793-82-8 | |
| Record name | 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

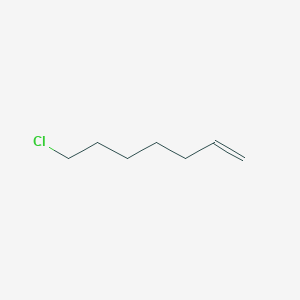
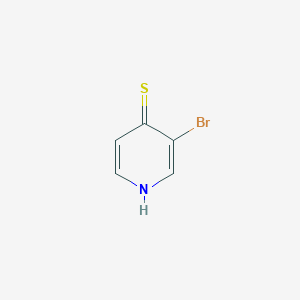
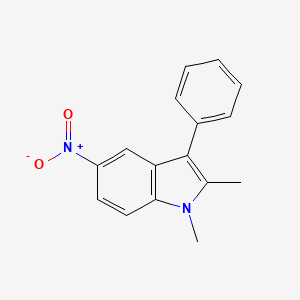
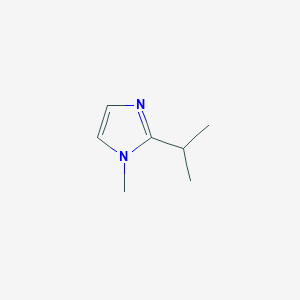
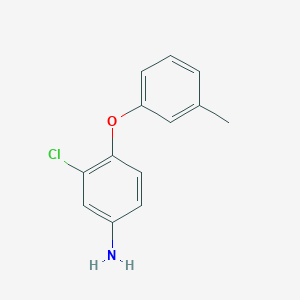
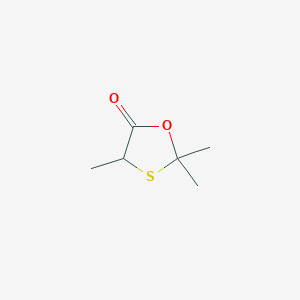
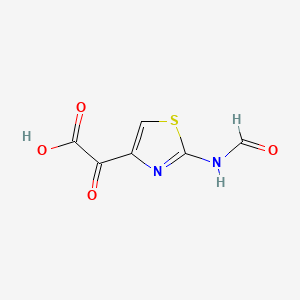
![Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-](/img/structure/B1314194.png)

